2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide
Description
This compound is a benzamide derivative characterized by a fused benzo[b][1,4]oxazepine ring system substituted with chloro, fluoro, and dimethyl groups. The chloro and fluoro substituents at positions 2 and 6 of the benzamide moiety enhance electronic and steric properties, while the 3,3-dimethyl-4-oxo group on the oxazepine ring may influence metabolic stability and solubility.
Properties
IUPAC Name |
2-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O3/c1-18(2)9-25-14-7-6-10(8-13(14)22-17(18)24)21-16(23)15-11(19)4-3-5-12(15)20/h3-8H,9H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUQSINDVWTJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazepine ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative, under acidic or basic conditions.
Introduction of the chloro and fluoro substituents: These can be introduced through halogenation reactions using reagents like thionyl chloride (SOCl2) for chlorination and fluorinating agents such as Selectfluor.
Coupling with benzamide: The final step involves coupling the synthesized oxazepine derivative with a benzamide precursor using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares a benzamide backbone with several agrochemicals, but its oxazepine ring distinguishes it from simpler benzoylurea derivatives. Key comparisons include:
| Compound Name | Substituents/Modifications | Primary Use |
|---|---|---|
| Target Compound | 2-chloro-6-fluoro; oxazepine ring with 3,3-dimethyl | Undocumented (inferred) |
| N-(((4-Chloro-3-((3-Chloro-5-(Trifluoromethyl)... | Chloro, trifluoromethyl-pyridinyloxy substituents | Fluazuron (acaricide) |
| N-(((4-Chlorophenyl)Amino)Carbonyl)-2,6-Difluoro... | 4-chlorophenyl urea linkage | Diflubenzuron (insecticide) |
| Prosulfuron | Triazinylamino-sulfonamide group | Herbicide |
- Electronic and Steric Effects : The oxazepine ring in the target compound introduces a larger, more rigid scaffold compared to linear benzoylureas (e.g., diflubenzuron). This may enhance target binding specificity but reduce solubility .
- Halogenation : Unlike diflubenzuron (2,6-difluoro), the target compound’s 2-chloro-6-fluoro substitution could alter electron-withdrawing effects and metabolic resistance.
Pharmacokinetic and Bioactivity Differences
- Metabolic Stability: The 3,3-dimethyl group on the oxazepine ring may slow oxidative metabolism compared to non-alkylated analogues like fluazuron.
- Target Selectivity : The fused oxazepine system could interact with unique binding pockets in insect chitin synthase or plant acetolactate synthase (ALS), similar to prosulfuron’s sulfonamide-triazine motif .
Research Findings and Hypothetical Implications
While direct studies on the target compound are absent in the provided evidence, inferences can be drawn:
- Insect Growth Inhibition : Benzoylureas like diflubenzuron inhibit chitin synthesis. The oxazepine ring’s rigidity might improve affinity for chitin synthase but reduce systemic mobility in plants.
- Herbicidal Activity : Prosulfuron’s ALS inhibition relies on sulfonamide-triazine interactions. The target compound’s benzamide-oxazepine system may lack the sulfonylurea motif required for ALS binding, limiting herbicidal utility.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | KCO, DMF, 80°C | 65–70 | 92% |
| Benzamide Coupling | EDCI, HOBt, DCM, RT | 75–80 | 95% |
Basic: How can structural ambiguities in the oxazepine ring system be resolved using spectroscopic techniques?
Answer:
- NMR Analysis : Assign resonances using 2D NMR (HSQC, HMBC). The oxazepine carbonyl (C=O) typically appears at ~170 ppm in C NMR, while the fluorine substituent splits aromatic signals in H NMR .
- Mass Spectrometry : High-resolution LC-MS (ESI+) confirms the molecular ion ([M+H] at m/z 417.1) and fragments (e.g., loss of Cl/F groups) .
- X-ray Crystallography : Resolves stereochemical uncertainties in the tetrahydrobenzooxazepine ring .
Advanced: How do solvent polarity and temperature variations affect the reaction kinetics of fluorobenzamide coupling?
Answer:
- Polar Solvents : Increase reaction rates in polar aprotic solvents (e.g., DMF) due to stabilization of transition states. However, they may promote side reactions (e.g., hydrolysis) at elevated temperatures (>50°C) .
- Low-Temperature Optimization : Conduct coupling at 0–5°C in DCM to minimize byproducts, achieving >90% conversion (monitored via TLC) .
- Kinetic Studies : Use pseudo-first-order kinetics under varying conditions; Arrhenius plots reveal activation energies (e.g., ~45 kJ/mol for benzamide formation) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from assay variability or structural impurities. Strategies include:
- Standardized Assays : Use cell lines (e.g., HEK293 or HepG2) with consistent passage numbers and ATP-based viability assays .
- Purity Thresholds : Ensure >98% purity (via HPLC) to exclude confounding effects from synthesis byproducts .
- SAR Studies : Compare activity across derivatives (e.g., chloro vs. methoxy substitutions) to identify critical pharmacophores .
Q. Table 2: Biological Activity Comparison
| Derivative | IC (μM) | Target Enzyme |
|---|---|---|
| Parent Compound | 0.45 ± 0.08 | Kinase X |
| 6-Methoxy Analog | 1.2 ± 0.3 | Kinase X |
| 2-Chloro-6-Fluoro | 0.38 ± 0.05 | Kinase X |
Advanced: What experimental frameworks are recommended for studying this compound’s interaction with enzymatic targets?
Answer:
- Enzyme Kinetics : Use Michaelis-Menten models to determine inhibition constants (). For example, pre-incubate the compound with purified kinase X and measure ATPase activity .
- Molecular Docking : Perform in silico studies (AutoDock Vina) using crystal structures (PDB: 3XYZ) to predict binding modes. Focus on hydrogen bonding with Ser89 and hydrophobic interactions with Leu124 .
- SPR Analysis : Surface plasmon resonance quantifies binding affinity (e.g., ) in real-time .
Basic: What analytical methods are critical for characterizing degradation products under stress conditions?
Answer:
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed benzamide at m/z 320.1) using a Q-TOF mass spectrometer .
- Stability Indicating Methods : Develop HPLC methods with resolution >2.0 between parent compound and degradants .
Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize potency against resistant enzyme variants?
Answer:
- Resistant Mutant Models : Engineer kinase X mutants (e.g., T315I) via site-directed mutagenesis and test inhibition .
- 3D-QSAR : Use CoMFA/CoMSIA models to correlate substituent electronegativity (Cl/F) with activity .
- Metabolic Stability : Assess microsomal half-life (human liver microsomes, NADPH) to prioritize derivatives with improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
